(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide

Carboxylesterase Drug Metabolism Isoform Selectivity

(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide (CAS 475100-76-6), a tetrasubstituted thiazole hydrobromide salt with molecular formula C28H23BrN2OS and molecular weight 515.47 g/mol, is available for research procurement at ≥95% purity. It features a characteristic thiazol-2(3H)-ylidene core bearing phenyl groups at the 3- and 5-positions, a 4-methoxyphenyl substituent at the 4-position, and an exocyclic N-phenyl imine moiety.

Molecular Formula C28H23BrN2OS
Molecular Weight 515.47
CAS No. 475100-76-6
Cat. No. B2800140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide
CAS475100-76-6
Molecular FormulaC28H23BrN2OS
Molecular Weight515.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5.Br
InChIInChI=1S/C28H22N2OS.BrH/c1-31-25-19-17-21(18-20-25)26-27(22-11-5-2-6-12-22)32-28(29-23-13-7-3-8-14-23)30(26)24-15-9-4-10-16-24;/h2-20H,1H3;1H
InChIKeyGUYMJRCUFGLWIT-FJBFXRHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Guide to (Z)-N-(4-(4-Methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline Hydrobromide (CAS 475100-76-6): Structural Identity and Baseline Characteristics


(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide (CAS 475100-76-6), a tetrasubstituted thiazole hydrobromide salt with molecular formula C28H23BrN2OS and molecular weight 515.47 g/mol, is available for research procurement at ≥95% purity . It features a characteristic thiazol-2(3H)-ylidene core bearing phenyl groups at the 3- and 5-positions, a 4-methoxyphenyl substituent at the 4-position, and an exocyclic N-phenyl imine moiety [1]. The compound is catalogued under ChEMBL ID CHEMBL3774603 and BindingDB monomer ID BDBM50154561 [2].

Why Generic Substitution of (Z)-N-(4-(4-Methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline Hydrobromide with In-Class Analogs Is Not Advisable


Within the 3,4,5-trisubstituted thiazol-2(3H)-ylidene scaffold family, seemingly minor permutations of aryl substituents generate compounds with divergent target engagement profiles that preclude safe interchange. The 4-methoxyphenyl motif at the thiazole 4-position—distinct from 4-fluorophenyl, 4-nitrophenyl, or unsubstituted phenyl analogs—modulates both electronic character and steric occupancy of the binding pocket, as demonstrated by differential carboxylesterase isoform selectivity data [1] and structure-activity relationships within monoamine oxidase inhibitor series [2]. The hydrobromide salt form further distinguishes this compound from free-base or alternative salt variants in terms of solubility, hygroscopicity, and handling characteristics relevant to reproducible bioassay execution .

Quantitative Differentiation Evidence for (Z)-N-(4-(4-Methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline Hydrobromide vs. In-Class Comparators


Carboxylesterase 2 (CES2) Isoform Selectivity vs. CES1: Differential Inhibition Potency

This compound exhibits pronounced selectivity for human carboxylesterase 2 (CES2) over the closely related CES1 isoform. Against CES2 in human liver microsomes (using fluorescein diacetate as substrate, 10 min preincubation), the IC50 is 20 nM, while against CES1 (using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole as substrate), the IC50 is 20,400 nM, yielding >1,000-fold CES2-over-CES1 selectivity [1]. A related benzo[d]isothiazole derivative (BDBM50154554, CHEMBL3775391) shows an IC50 of 9,130 nM against CES1—representing substantially lower potency against the CES1 isoform—while its CES2 activity is considerably weaker .

Carboxylesterase Drug Metabolism Isoform Selectivity CES2 CES1

CES2 Competitive Inhibition Affinity: Ki Comparison Against a Distinct Chemical Series

In competitive inhibition mode against human CES2, this compound yields a Ki of 42 nM [1]. In contrast, the structurally related inhibitor loperamide exhibits a CES2 Ki of 1,500 nM under comparable conditions [2]. The ~36-fold higher binding affinity (lower Ki) suggests that the thiazol-2(3H)-ylidene scaffold achieves superior complementarity to the CES2 active site relative to a piperidine-based inhibitor chemotype.

Enzyme Inhibition Competitive Binding Carboxylesterase 2 Binding Affinity

Proximity to BTK Inhibitor Pharmacophore: Potency Context from a Diphenylthiazole Series Active Against Ibrutinib-Insensitive Cells

The diphenylthiazole scaffold shared by this compound is central to a series of BTK inhibitors with documented superiority over ibrutinib. Compound 7o in Guo et al. (2019)—bearing a closely related 3,4-diphenylthiazol-2(3H)-ylidene core—potently inhibits the ibrutinib-resistant C481S mutant BTK with an IC50 of 0.061 µM, whereas ibrutinib is inactive against this mutant [1]. Compounds 7m and 7n exhibit 10-fold improved Ramos cell viability potency (IC50 = 1.36–8.60 µM) over ibrutinib (IC50 = 14.69 µM) [1]. The target compound's 4-methoxyphenyl substituent maps onto the structural determinants conferring C481S mutant activity, providing a procurement-relevant anchor point for kinase inhibitor discovery programs.

BTK Inhibition B Cell Lymphoma Diphenylthiazole Ibrutinib Comparator

MAO-B Inhibition Potency: SAR Context from a 3,4-Diphenylthiazol-2(3H)-ylidene Congeneric Series

In a congeneric series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives, the 4-methoxyphenyl-substituted compound 4b exhibits hMAO-B IC50 = 0.36 ± 0.014 µM, compared to the 4-fluorophenyl analog 4d (IC50 not reported as among most potent) and the standard drug selegiline [1]. The unsubstituted phenyl analog (4a) shows hMAO-B IC50 = 0.42 ± 0.012 µM, while the 4-nitrophenyl derivative (4c) yields IC50 = 0.69 ± 0.020 µM [1]. Compound 4b is 1.5–1.9-fold more potent than the 4-H and 4-NO₂ analogs, respectively, confirming the 4-methoxy group as the optimal electronic contributor for MAO-B affinity within this scaffold [1]. The target compound retains this 4-methoxyphenyl motif on a closely related thiazol-2(3H)-ylidene core.

Monoamine Oxidase B Neurodegeneration Parkinson's Disease Thiazole

Anticancer Activity of the Scaffold: Multi-Target Kinase Inhibition with Sub-Micromolar EGFR Potency

Diphenylthiazole derivatives bearing the 3,4-diphenylthiazole core achieve remarkable EGFR inhibitory activity: compounds 10b and 17b yield IC50 values of 0.4 µM and 0.2 µM against EGFR, respectively, and 1.3 µM and 1.7 µM against BRAF [1]. By contrast, the standard multi-target anticancer agent sorafenib exhibits EGFR IC50 values in the high nanomolar to low micromolar range depending on cellular context [2]. The target compound's 4-methoxyphenyl modification on the analogous 3,5-diphenylthiazol-2(3H)-ylidene core maps onto the SAR space for EGFR/BRAF dual inhibition, supporting its procurement as a diversification-ready scaffold.

EGFR Inhibition Multi-Target Anticancer Diphenylthiazole BRAF Inhibition

Prioritized Research and Industrial Application Scenarios for (Z)-N-(4-(4-Methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline Hydrobromide


CES2-Selective Chemical Probe Development for Prodrug Activation Studies

The compound's >1,000-fold CES2-over-CES1 selectivity (CES2 IC50 = 20 nM vs. CES1 IC50 = 20,400 nM) [1] makes it an ideal tool compound for pharmacological studies requiring clean dissection of CES2-mediated hydrolysis from CES1-dependent pathways. It can be deployed as a selective CES2 inhibitor in human hepatocyte or liver microsome assays to validate CES2-specific contributions to the activation of ester prodrugs (e.g., irinotecan, capecitabine metabolites), enabling more accurate prediction of interindividual variability in prodrug pharmacokinetics [2].

BTK Inhibitor Lead Optimization Targeting Ibrutinib-Resistant C481S Mutant

Given that structurally analogous diphenylthiazole derivatives potently inhibit the ibrutinib-resistant BTK C481S mutant (IC50 = 0.061 µM for compound 7o vs. ibrutinib inactive) [3], this compound serves as a privileged starting scaffold for medicinal chemistry campaigns aimed at overcoming acquired resistance in mantle cell lymphoma and chronic lymphocytic leukemia. The 4-methoxyphenyl substituent provides a functional handle for further derivatization to improve drug-like properties while retaining C481S mutant coverage [3].

MAO-B Inhibitor Discovery for Parkinson's Disease

The 4-methoxyphenyl motif shared with compound 4b (hMAO-B IC50 = 0.36 µM), which is 1.9-fold more potent than the 4-nitrophenyl analog 4c (IC50 = 0.69 µM) [4], establishes the compound as a structurally validated entry point for developing reversible, selective MAO-B inhibitors. Procurement is indicated for laboratories pursuing neuroprotective strategies where MAO-B-mediated dopamine catabolism and oxidative stress are therapeutic targets [4].

Multi-Target Anticancer Agent Design via EGFR/BRAF Dual Inhibition

The diphenylthiazole scaffold achieves EGFR IC50 values as low as 0.2 µM (compound 17b) alongside BRAF IC50 = 1.7 µM [5], comparable to or exceeding the potency of clinically established multi-kinase inhibitors such as sorafenib [6]. The compound's synthetic modularity—with functionalizable phenyl rings at positions 3, 4, and 5 of the thiazole core—enables systematic exploration of structure-activity relationships for balanced EGFR/BRAF inhibition while minimizing off-target kinase engagement [5].

Quote Request

Request a Quote for (Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.